5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is an azomethine–thioxoimidazolidinone conjugate, a class of compounds that has shown potential as ecto-5′-nucleotidase inhibitors. [] Ecto-5′-nucleotidase (h-e5′NT) is an enzyme involved in purinergic signaling, responsible for converting adenosine monophosphate (AMP) to adenosine. [] Overexpression of h-e5′NT is observed in various pathological conditions like hypoxia, inflammation, and cancers. [] Therefore, selective inhibitors of h-e5′NT are of interest for therapeutic development.
The synthesis of 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is achieved through a multi-step process. The first step involves the condensation of 4-hydroxybenzaldehyde with 4-chlorobenzyl chloride to yield 4-[(4-chlorobenzyl)oxy]benzaldehyde. [] This intermediate is then reacted with 3-methyl-2-thioxoimidazolidin-4-one under Knoevenagel condensation conditions to obtain the final product, 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone. []
The molecular structure of 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone features a central imidazolidinone ring substituted at position 2 with a thioxo group and at position 3 with a methyl group. [] At position 5, the imidazolidinone ring is linked to a benzylidene moiety. This benzylidene group is further substituted at the para position with a 4-chlorobenzyloxy group. [] Density functional theory (DFT) studies have been used to calculate HOMO, LUMO, ΔE, and molecular electrostatic potential maps for this compound to understand its electronic properties and potential interactions with biological targets. []
5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone acts as a selective inhibitor of h-e5′NT. [] While the exact mechanism of inhibition is not fully elucidated, molecular docking studies suggest that it interacts with the active site of the enzyme, potentially blocking substrate access or interfering with catalytic residues. [] The specific interactions responsible for its selectivity for h-e5′NT over other ectonucleotidases are not detailed in the provided literature.
The primary application of 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is as a potential therapeutic agent targeting conditions associated with h-e5′NT overexpression. [] It has displayed significant and selective inhibition towards h-e5′NT in enzymatic assays. [] Further studies have investigated its effects on h-e5′NT expression in cancer cell lines using quantitative real-time polymerase chain reaction. []
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 13538-21-1
CAS No.: 720-00-3